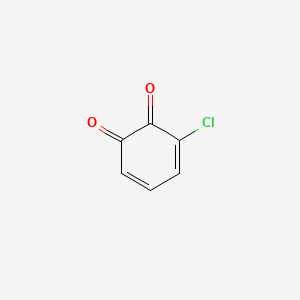

o-Benzoquinone, 3-chloro-

Description

Contextual Significance in Modern Synthetic Methodologies

The synthetic utility of 3-chloro-o-benzoquinone is primarily rooted in its high reactivity, which makes it an excellent electrophile and dienophile. In modern synthetic strategies, this compound is often generated in situ—produced directly within the reaction mixture for immediate consumption—to overcome its inherent instability. sci-hub.sersc.org This approach is crucial for controlling reactions involving this transient species. rsc.org

The electron-deficient nature of the 3-chloro-o-benzoquinone ring system makes it highly susceptible to nucleophilic attack. It readily reacts with various nucleophiles, including amines, thiols, and enolates, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. ontosight.aihelsinki.fi This reactivity is harnessed in the synthesis of functionalized catechol derivatives and other complex molecular architectures. helsinki.fi

Furthermore, 3-chloro-o-benzoquinone is a potent dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. ias.ac.inrsc.orgwikipedia.org The presence of the chloro-substituent influences the regioselectivity of these reactions, typically directing the addition to the less hindered, more electron-deficient double bond. ias.ac.in Modern methodologies also explore the use of "masked" o-benzoquinones, which are stable precursors that can generate the reactive quinone under specific conditions, providing greater control over their powerful reactivity in the synthesis of complex polycyclic systems. researchgate.net

Historical Trajectory and Current Frontiers in o-Benzoquinone Chemistry with Halogenation

The study of quinones dates back to the 19th century, with the initial focus being on the more stable p-benzoquinone isomer. sci-hub.se The investigation of o-benzoquinones, including their halogenated derivatives, was historically hampered by their pronounced instability and high reactivity, which made them difficult to isolate and handle. sci-hub.seias.ac.in Early research often utilized highly stable, polyhalogenated analogues, such as tetrachloro-o-benzoquinone (o-chloranil), to probe the reactivity of the o-quinone system. ias.ac.inwikipedia.org These stable compounds allowed for the initial exploration of the diverse cycloaddition chemistry of o-quinones, where they were found to act as carbodienes, heterodienes, and dienophiles. ias.ac.in

The synthesis of chlorinated quinones has evolved significantly over time. Traditional methods often involved the direct oxidation of corresponding chlorinated phenols or hydroquinones using various oxidizing agents. psu.eduscielo.br For instance, the oxidation of a suitable catechol or hydroquinone (B1673460) remains a fundamental approach to generating the o-quinone structure. sci-hub.segoogle.com

Current frontiers in the field are focused on developing sophisticated methods to tame the reactivity of these potent intermediates. A major area of advancement is the use of in situ generation techniques, which avoid the need for isolation. sci-hub.se The development of microflow reactors, for example, allows for the effective generation and immediate use of unstable o-benzoquinones in subsequent reactions, preventing decomposition and improving yields. rsc.org Another significant frontier is the application of biocatalysis, using enzymes like peroxidases to generate o-quinones under mild and sustainable conditions. helsinki.finih.gov The design and use of masked o-benzoquinones, stable synthons that release the reactive quinone on demand, also represent a key area of modern research, enabling more complex and selective transformations. researchgate.netacs.org

Core Research Themes and Objectives for 3-chloro-o-Benzoquinone Investigations

The primary research objectives for investigations involving 3-chloro-o-benzoquinone center on harnessing its unique reactivity for the efficient construction of complex organic molecules. Key research themes include:

Exploitation as an Electrophile: A central goal is to fully utilize the enhanced electrophilicity of the quinone ring for reactions with a wide array of nucleophiles. Research focuses on developing methodologies for the regioselective functionalization of the quinone core, leading to highly substituted catechol and hydroquinone derivatives, which are valuable motifs in natural products and materials science. ontosight.aihelsinki.fi

Application in Cycloaddition Reactions: 3-chloro-o-benzoquinone serves as a powerful building block in Diels-Alder and other cycloaddition reactions. ias.ac.inrsc.org A major objective is to control the regio- and stereoselectivity of these transformations to synthesize complex polycyclic and heterocyclic structures. Investigations into its behavior as both a dienophile and a diene are ongoing, aiming to expand its synthetic utility. ias.ac.in The reactions are often directed at the more electron-deficient carbon-carbon double bond, a feature enhanced by the chlorine substituent. ias.ac.in

Development of Controlled Synthetic Methods: Given the compound's instability, a significant research theme is the development of robust and reliable methods for its generation and subsequent reaction. This includes optimizing in situ generation protocols, exploring novel masked precursors, and applying advanced techniques like flow chemistry and biocatalysis to improve reaction efficiency, yield, and safety. rsc.orgresearchgate.netnih.gov These efforts are crucial for making the potent reactivity of 3-chloro-o-benzoquinone a practical and accessible tool for synthetic chemists.

Data Tables

Table 1: Physicochemical Properties of o-Benzoquinone, 3-chloro- Note: Experimental values for this specific, unstable compound are not widely published. Properties are based on its known chemical structure and data for related compounds.

| Property | Value/Description | Reference |

| Chemical Formula | C₆H₃ClO₂ | ontosight.ai |

| Appearance | Expected to be a colored solid (o-quinones are typically orange to red) | sci-hub.se |

| Structure | A six-membered ring with adjacent ketone groups and a chlorine atom at position 3. | ontosight.ai |

| Reactivity | Highly reactive electrophile and dienophile. Unstable and typically generated in situ. | ontosight.aisci-hub.seias.ac.in |

| Key Feature | The electron-withdrawing chlorine atom increases the electrophilicity and reactivity of the quinone system. | ontosight.ai |

Table 2: Key Reactions of Substituted o-Benzoquinones

| Reaction Type | Description | Significance | Reference(s) |

| Nucleophilic Addition | The electron-deficient ring readily reacts with C, N, O, and S-based nucleophiles. Addition can occur at multiple positions (1,2-, 1,4-, or 1,6-addition). | Forms functionalized catechols, which are versatile synthetic intermediates. | ontosight.aihelsinki.fi |

| Diels-Alder Reaction ([4+2] Cycloaddition) | Typically acts as a dienophile, reacting with conjugated dienes. The reaction occurs at a C=C bond. For mono-substituted o-quinones, addition is often at the less hindered double bond. | A powerful method for constructing six-membered rings and complex polycyclic systems with high stereocontrol. | ias.ac.inrsc.org |

| Hetero-Diels-Alder Reaction | Can act as a heterodiene, with the C=C-C=O system participating in the cycloaddition. | Leads to the formation of heterocyclic compounds, such as benzodioxins. | ias.ac.in |

| Redox Reactions | Can be reduced to the corresponding catechol (3-chlorocatechol). | Fundamental to the biological and chemical nature of quinones, enabling their role as electron carriers. | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56961-34-3 |

|---|---|

Molecular Formula |

C6H3ClO2 |

Molecular Weight |

142.54 g/mol |

IUPAC Name |

3-chlorocyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C6H3ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3H |

InChI Key |

YXNXDWBQKZVHCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=O)C(=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Chloro O Benzoquinone and Its Functionalized Precursors

Regioselective Synthesis of o-Quinones via Oxidation Routes

The direct oxidation of phenols is a primary route for synthesizing o-quinones. thieme-connect.com However, achieving regioselectivity to favor the ortho-product over the para-isomer is a significant hurdle. nih.gov Various methods have been developed to address this challenge, including the use of specific oxidizing agents and electrochemical approaches.

Oxidation of Chlorinated Catechols and Related Phenolic Substrates

The oxidation of catechols, which are 1,2-dihydroxybenzene derivatives, provides a direct pathway to o-quinones. For instance, 3-chlorocatechol (B1204754) can be oxidized to produce 3-chloro-o-benzoquinone. researchgate.netnih.gov This transformation is a key step in the degradation pathway of certain chlorophenols by microorganisms. d-nb.info

Several oxidizing agents have been employed for the regioselective oxidation of phenols to o-quinones. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have proven effective for this transformation under mild and nontoxic conditions. nih.govnih.gov The reaction likely proceeds through a double oxidation process where a hydroxyl group is first installed at the ortho position, followed by the oxidation of the resulting catechol intermediate. nih.gov Catalytic amounts of hypervalent iodine(V) compounds, in conjunction with a co-oxidant like Oxone®, have also been successfully used. nih.govresearchgate.net

The choice of solvent and other reaction conditions can significantly influence the outcome. For example, oxidation with IBX in non-aqueous dimethylformamide (DMF) tends to yield o-quinones. nih.gov The presence of an inorganic base, a phase transfer catalyst, and a dehydrating agent can accelerate the reaction rate in some catalytic systems. researchgate.net

| Precursor | Oxidizing Agent/System | Product | Reference |

| 3-Chlorocatechol | 2,3-dihydroxybiphenyl 1,2-dioxygenase | 3-chloro-2-hydroxymuconic semialdehyde | researchgate.net |

| Electron-rich phenols | o-Iodoxybenzoic acid (IBX) | o-Quinones | nih.gov |

| Phenols | Catalytic sodium salts of 2-iodobenzenesulfonic acids / Oxone® | o-Quinones | nih.govresearchgate.net |

| 2-Monochlorophenol | Fe2O3/Silica | 3-chloro-o-quinone | nih.gov |

Electrochemical Methodologies for o-Quinone Generation

Electrochemical methods offer a green and efficient alternative for the synthesis of quinones. cdnsciencepub.comcore.ac.ukresearchgate.netsrce.hr These methods typically involve the oxidation of a suitable precursor at an anode. cdnsciencepub.com The electrochemical oxidation of hydroquinone (B1673460) in the presence of nucleophiles has been used to synthesize substituted p-benzoquinones, and similar principles can be applied to o-quinone synthesis. researchgate.netsrce.hr

Direct electrochemical synthesis involves the reduction of a substrate at a cathode and the oxidation of a sacrificial metal anode to form metal complexes of the desired compound. cdnsciencepub.com While direct electrochemical synthesis of 3-chloro-o-benzoquinone is not explicitly detailed in the provided results, the general applicability of electrochemical methods to quinone synthesis suggests its potential. cdnsciencepub.comcore.ac.ukresearchgate.netsrce.hr The process is often diffusion-controlled. researchgate.net

Direct and Indirect Halogenation Approaches for o-Benzoquinone Systems

Introducing a chlorine atom onto the o-benzoquinone scaffold can be achieved through direct chlorination or by functionalizing a precursor molecule that already contains the halogen.

Selective Chlorination Techniques in ortho-Quinone Synthesis

The direct chlorination of o-benzoquinone can be challenging due to the reactivity of the quinone ring and the potential for multiple additions or side reactions. However, chlorination of precursor molecules is a common strategy. For instance, the chlorination of hydroquinone with chlorine gas in aqueous hydrochloric acid is a known method for producing chlorinated p-benzoquinones, and similar approaches could be adapted for o-quinones. google.com Controlling reaction conditions such as temperature and the stoichiometry of the chlorinating agent is crucial to minimize the formation of side products like tetrachloro-1,4-benzoquinone. google.com

Another approach involves the chlorination of dimethoxy-benzene derivatives using reagents like hydrogen peroxide and hydrochloric acid, which can offer regioselectivity. nih.gov

| Precursor | Chlorinating Agent/System | Product | Reference |

| Hydroquinone | Chlorine gas / aq. HCl | Chlorinated p-benzoquinones | google.com |

| Dimethoxy-benzenes | H2O2 / HCl | Monochlorinated products | nih.gov |

Incorporation of Halogen Atoms via Precursor Functionalization

A more controlled method for synthesizing 3-chloro-o-benzoquinone involves starting with a precursor that is already chlorinated. For example, the oxidation of 3-chlorocatechol directly yields the desired product. researchgate.netnih.gov This approach avoids the challenges of direct chlorination of the sensitive o-benzoquinone ring.

The synthesis of these chlorinated precursors can be achieved through various means. For example, 2-monochlorophenol can be oxidized over a catalyst to form intermediates like 3-chlorocatechol and 3-chloro-o-quinone. nih.gov Suzuki-Miyaura cross-coupling reactions can be used to synthesize arylated precursors which can then be oxidized to the corresponding quinones. sciforum.net

Derivatization and Late-Stage Functionalization Strategies for 3-chloro-o-Benzoquinone Analogues

Derivatization and late-stage functionalization (LSF) are powerful tools in medicinal chemistry and materials science for modifying complex molecules like 3-chloro-o-benzoquinone to alter their properties. nih.govresearchgate.netnih.govmpg.de These strategies involve introducing new functional groups to a pre-existing molecular scaffold. greyhoundchrom.com

For halogenated quinones, nucleophilic substitution reactions can be employed to replace chlorine atoms with other functional groups. This allows for the synthesis of a diverse range of analogues. For example, the reaction of 2,6-dichloro-1,4-benzoquinone (B104592) with amines leads to the formation of amino-substituted benzoquinone derivatives. dergipark.org.tr

Late-stage functionalization techniques can also be used to introduce chlorine atoms into a molecule at a later synthetic step. nih.gov This can be particularly useful for creating libraries of related compounds for screening purposes. nih.gov Electrochemical methods are also being developed for late-stage functionalization, offering a sustainable approach to molecular diversification. nih.gov

| Starting Material | Reagent/Reaction Type | Product Type | Reference |

| 2,6-dichloro-1,4-benzoquinone | Amines | Amino-substituted benzoquinones | dergipark.org.tr |

| Bioactive compounds | Various LSF methods | Functionalized analogues | nih.govresearchgate.netnih.gov |

| Quinone monoketals | N,N′-Dimethylhydrazine dihydrochloride | ortho-Chlorophenols | nih.gov |

Nucleophilic Substitution Reactions at Halogenated Quinone Centers

The synthesis of functionalized quinones, including derivatives of 3-chloro-o-benzoquinone, frequently employs nucleophilic substitution reactions on polyhalogenated quinone precursors. The electron-withdrawing nature of the carbonyl groups and the halogen substituents renders the quinone ring susceptible to attack by a variety of nucleophiles. The regioselectivity of these reactions is influenced by the substitution pattern of the quinone and the nature of the incoming nucleophile.

Halogenated o- and p-benzoquinones serve as versatile electrophiles, reacting with nucleophiles at several potential sites. Nucleophilic attack can occur at the carbonyl carbons, the halogenated ring carbons, or the non-halogenated ring carbons. The outcome of the reaction, whether it be addition, substitution, or another transformation, is dependent on the specific reactants and reaction conditions.

A common precursor for these transformations is tetrachloro-o-benzoquinone (o-chloranil). Its high degree of chlorination makes it a potent electrophile. Studies have shown that o-chloranil can react with various nucleophiles, leading to the substitution of one or more chlorine atoms. For instance, the reaction of tetrachloro-o-benzoquinone with aqueous sodium hydroxide (B78521) results in a Cannizzaro-type disproportionation, yielding tetrachloromuconic acid and tetrachlorocatechol (B74200). researchgate.net

In the realm of p-benzoquinones, which share reactivity patterns with their ortho-isomers, nucleophilic substitution has been demonstrated with amine nucleophiles. For example, the reaction of tetrachloro-1,4-benzoquinone with 4-tert-butylbenzylamine (B181582) in a mixture of dichloromethane (B109758) and ethanol (B145695) at 50°C, in the presence of sodium bicarbonate, affords the mono-substituted product, 2-(4-tert-butylbenzylamino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione. dergipark.org.tr This reaction highlights the feasibility of selectively substituting a single chlorine atom under controlled conditions.

Similarly, reactions on less chlorinated quinones can yield functionalized chloro-quinones. The reaction between 2,6-dichloro-1,4-benzoquinone and N-(3-aminopropyl)-2-pipecoline in dichloromethane at room temperature leads to the formation of a 2,5-(bis-NH)-substituted-3-chloro-1,4-benzoquinone derivative. dergipark.org.tr This demonstrates that a chlorine atom can be retained in the final product, serving as a synthetic handle for further modifications.

The reactivity of halogenated quinones with sulfur nucleophiles has also been explored. The reaction of tetrachloro-o-benzoquinone with triphenylphosphine (B44618) sulfide (B99878) results in a complex of the corresponding hydroquinone and triphenylphosphine oxide, with elemental sulfur as a byproduct. researchgate.net This indicates that the reaction pathway can be more complex than simple substitution and may involve redox processes.

Theoretical studies, such as Density Functional Theory (DFT), have been employed to understand the reaction mechanisms between halogenated quinones and nucleophiles like hydrogen peroxide. These studies suggest that the reaction proceeds through a nucleophilic attack to form an unstable intermediate, which then decomposes. rsc.org

The following table summarizes selected nucleophilic substitution reactions on halogenated quinones, illustrating the variety of precursors, nucleophiles, and resulting products.

| Precursor | Nucleophile | Product(s) | Reference |

| Tetrachloro-1,4-benzoquinone | 4-tert-butylbenzylamine | 2-(4-tert-butylbenzylamino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione | dergipark.org.tr |

| 2,6-dichloro-1,4-benzoquinone | N-(3-aminopropyl)-2-pipecoline | 2,5-(bis-NH)-substituted-3-chloro-1,4-benzoquinone derivative | dergipark.org.tr |

| Tetrachloro-o-benzoquinone | Aqueous sodium hydroxide | Tetrachloromuconic acid and tetrachlorocatechol | researchgate.net |

| Tetrachloro-o-benzoquinone | Triphenylphosphine sulfide | Complex of tetrachlorocatechol and triphenylphosphine oxide, elemental sulfur | researchgate.net |

These examples underscore the utility of nucleophilic substitution reactions on halogenated quinones as a strategy for accessing functionalized chloro-quinones. While the direct, high-yield synthesis of 3-chloro-o-benzoquinone via this method from a perhalogenated precursor remains a synthetic challenge due to the difficulty in controlling the extent of substitution, the formation of its functionalized precursors is well-documented.

Mechanistic Investigations of Chemical Transformations Involving 3 Chloro O Benzoquinone

Electron Transfer and Redox Chemistry of o-Benzoquinones

The redox behavior of quinones is fundamental to their chemical and biological activities. The presence of a chlorine atom, an electron-withdrawing group, on the o-benzoquinone ring is expected to have a profound impact on its electron transfer characteristics.

Detailed Analysis of Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) is a fundamental process in the redox chemistry of quinones. For a molecule like 3-chloro-o-benzoquinone, the initiation of many of its reactions can be traced back to the transfer of a single electron to its low-lying vacant molecular orbital. This process is often the first step in more complex reaction sequences, leading to the formation of radical species that dictate the subsequent chemical transformations.

The SET process can be initiated by various means, including chemical reductants, electrochemical methods, or photochemical excitation. Metals with low ionization potentials, such as alkali metals, can act as electron donors, initiating the formation of a semiquinone radical anion. The electrophilic nature of the carbonyl carbons in the quinone ring makes them susceptible to nucleophilic attack by a single electron.

While detailed mechanistic studies specifically on 3-chloro-o-benzoquinone are limited, the general principles of SET in chlorinated quinones suggest that the chloro-substituent would enhance the electron-accepting ability of the quinone ring, thereby facilitating the initial SET event.

Formation and Reactivity of Semiquinone Radical Anions and Hydroquinone (B1673460) Derivatives

The one-electron reduction of an o-benzoquinone leads to the formation of a semiquinone radical anion. nih.gov In the case of 3-chloro-o-benzoquinone, this species would be a 3-chloro-o-semiquinone radical anion. These radical anions are key intermediates in many redox processes and can exhibit significant stability, particularly in aprotic media or when stabilized by counterions. organic-chemistry.org

Semiquinone radical anions can undergo several subsequent reactions. They can be further reduced in a second one-electron transfer step to form the corresponding dianion, which upon protonation yields the hydroquinone. Alternatively, two semiquinone radical anions can disproportionate to yield the original quinone and the hydroquinone dianion. The reactivity of the semiquinone radical is also influenced by the presence of substituents; for instance, chlorine substitution has been shown to increase the persistence of semiquinone free radicals derived from polychlorinated biphenyl hydroquinones and quinones.

The corresponding hydroquinone, 3-chloro-1,2-dihydroxybenzene (3-chlorocatechol), is the fully reduced form of 3-chloro-o-benzoquinone. The interconversion between the quinone, semiquinone, and hydroquinone forms constitutes a fundamental redox triad that is central to the chemistry of this compound.

Influence of Chlorine Substitution on Redox Potentials and Electron Affinity

The introduction of a chlorine atom onto the o-benzoquinone ring has a predictable and significant effect on its redox properties. As an electron-withdrawing group, chlorine increases the electron affinity of the quinone, making it a stronger oxidizing agent. Electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.orgscribd.com

| Compound | First Half-Wave Potential (E1/2) vs. SCE (V) | Electron Affinity (eV) |

|---|---|---|

| p-Benzoquinone | -0.16 | 1.85 |

| Chloro-p-benzoquinone | -0.08 | 2.01 |

| 2,5-Dichloro-p-benzoquinone | +0.01 | 2.18 |

| 2,6-Dichloro-p-benzoquinone | +0.01 | 2.18 |

| Trichloro-p-benzoquinone | +0.09 | 2.33 |

| Tetrachloro-p-benzoquinone (Chloranil) | +0.18 | 2.45 |

The data clearly show that with increasing chlorine substitution, the reduction potential becomes more positive, and the electron affinity increases. This makes chlorinated quinones stronger oxidizing agents than their non-halogenated counterparts. This enhanced oxidizing power is a direct consequence of the inductive electron-withdrawing effect of the chlorine atoms, which stabilizes the resulting semiquinone radical anion and the hydroquinone dianion.

Cycloaddition Reactions with 3-chloro-o-Benzoquinone

o-Benzoquinones are versatile participants in cycloaddition reactions, capable of acting as both dienes and dienophiles due to their conjugated system of double bonds. The presence of a chlorine substituent on the ring influences the regioselectivity and reactivity of these reactions.

[4+2] Diels-Alder and Inverse-Electron-Demand Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Due to the electron-withdrawing nature of the carbonyl groups and the chlorine atom, 3-chloro-o-benzoquinone is expected to be a highly reactive dienophile.

An example of a Diels-Alder reaction involving a chlorinated diene and a benzoquinone is the reaction of p-benzoquinone with 2-chloro-1,3-butadiene, which yields a single product in high yield. study.com This highlights the utility of halogenated components in these cycloadditions. When reacting with a diene, 3-chloro-o-benzoquinone would likely undergo addition at the less hindered double bond, away from the chlorine atom, although electronic effects would also play a crucial role in determining the regioselectivity.

Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov In this scenario, 3-chloro-o-benzoquinone could potentially act as the diene component. The electron-withdrawing substituents would lower the energy of the LUMO of the diene system, facilitating the reaction with a dienophile possessing a high-energy HOMO, such as an enol ether or an enamine.

Hetero Diels-Alder Cycloadditions Involving Heteroatomic Dienes or Dienophiles

o-Benzoquinones can also participate in hetero-Diels-Alder reactions where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. mdpi.com The dicarbonyl moiety of 3-chloro-o-benzoquinone can act as a heterodienophile, reacting with a conventional diene. Alternatively, the conjugated system of the quinone can act as a heterodiene, with the two carbonyl oxygens and the adjacent double bond forming the 1,4-dioxy-1,3-diene system.

For instance, the reaction of o-benzoquinones with 1-amino-3-siloxy-1,3-butadienes under thermal conditions provides an efficient route to dihydro-4-pyrones. nih.gov The presence of the chloro substituent in 3-chloro-o-benzoquinone would be expected to influence the reactivity and regioselectivity of such hetero-Diels-Alder reactions. The electron-deficient nature of the chlorinated quinone would make it a good partner for electron-rich heteroatomic dienes.

The following table provides a hypothetical overview of the expected reactivity of 3-chloro-o-benzoquinone in various cycloaddition reactions, based on the general principles observed for related systems.

| Reaction Type | Role of 3-chloro-o-Benzoquinone | Reactant Partner | Expected Product Type | Notes |

|---|---|---|---|---|

| [4+2] Diels-Alder | Dienophile | Electron-rich diene (e.g., Cyclopentadiene) | Bicyclic adduct | Reaction is expected to be facile due to the electron-poor nature of the quinone. |

| Inverse-Electron-Demand Diels-Alder | Diene | Electron-rich dienophile (e.g., Ethyl vinyl ether) | Substituted dihydropyran | The electron-withdrawing chloro group should enhance the diene character for IEDDA. |

| Hetero Diels-Alder | Heterodienophile | Diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Benzodioxin derivative | The dicarbonyl unit of the quinone acts as the dienophile. |

| Hetero Diels-Alder | Heterodiene | Electron-rich dienophile (e.g., Enamine) | Substituted benzoxazine | The C=C-C=O system can act as the heterodiene. |

Exploration of Higher-Order Cycloadditions and Periselectivity Aspects

ortho-Benzoquinones are exceptionally versatile molecules in cycloaddition reactions due to their conjugated 1,2-dione structure. They can function as carbodienes, heterodienes, dienophiles, or heterodienophiles, opening up various reaction pathways. ias.ac.in The presence of substituents, such as the chloro group in 3-chloro-o-benzoquinone, significantly influences the electronic properties of the diene and dienophile systems, thereby directing the periselectivity of the cycloaddition—the preference for one type of cycloaddition (e.g., [4+2] vs. [6+4]) over another.

While specific studies on 3-chloro-o-benzoquinone are limited, research on the closely related tetrachloro-o-benzoquinone (o-chloranil) provides significant insights. For instance, the reaction of o-chloranil with 6,6-dimethylfulvene has been shown to yield a mixture of a [6+4] cycloadduct and a dimeric product, the latter arising from a subsequent [4+2] cycloaddition. ias.ac.in In contrast, its reaction with 6,6-diphenylfulvene can form [4+4] cycloadducts. ias.ac.in These varied outcomes highlight the delicate balance of electronic and steric factors that control the reaction's course.

Higher-order cycloadditions, which involve more than 6π electrons, are of particular interest for constructing medium-to-large-sized rings. mdpi.com Tropone, for example, can participate in [4+2], [6+2], [4+4], and [8+2] cycloadditions. mdpi.com The reaction of 4-nitro-o-benzoquinone demonstrates different cycloaddition modes depending on the reaction partner; it acts as a carbodiene with cyclopentadiene but as a heterodiene with α-terpinene. ias.ac.in The electron-withdrawing nature of the chloro group in 3-chloro-o-benzoquinone is expected to make the quinone ring more electron-deficient, influencing its participation in such complex cycloadditions. It generally favors reactions where the quinone acts as the dienophile, with addition occurring preferentially at the more electron-deficient C=C bond. ias.ac.in

Computational and Experimental Insights into Ambimodal Transition States

Recent computational studies, particularly using Density Functional Theory (DFT), have revealed the existence of ambimodal transition states in the cycloaddition reactions of chlorinated o-quinones. researchgate.netbohrium.com An ambimodal reaction is one that proceeds through a single transition state to form multiple products. researchgate.net This concept challenges traditional transition state theory and requires molecular dynamics simulations to predict product ratios. researchgate.net

Investigations into the cycloaddition of tetrachloro-o-benzoquinone with 6,6-dimethylfulvene have shown that the reaction proceeds via an ambimodal transition state that can lead to both [6+4] and [4+2] adducts. researchgate.netbohrium.com These initial adducts can then interconvert through a nih.govnih.gov sigmatropic shift (Cope rearrangement). researchgate.net DFT calculations have indicated that specific primary interactions help stabilize these ambimodal transition states, particularly in the endo pathways. bohrium.com

These computational findings suggest that what might appear to be competing pericyclic reactions are, in fact, governed by a single, complex transition state structure. Molecular dynamics trajectories starting from this transition state can elucidate the time-resolved mechanism and the initial product distribution. researchgate.netnih.gov While these studies have focused on the tetrachloro derivative, the principles are directly applicable to 3-chloro-o-benzoquinone, suggesting its cycloaddition reactions may also be governed by such complex, ambimodal pathways rather than separate, competing transition states. The Activation Strain Model is a computational tool used to analyze the activation barriers in these reactions, partitioning the energy into the strain required to distort the reactants and the interaction energy between them. researchgate.net

Nucleophilic Addition and Substitution Reactions at Quinone Rings

The electron-deficient ring of 3-chloro-o-benzoquinone is highly susceptible to attack by nucleophiles. The reactions can occur either as a 1,2-addition to one of the carbonyl carbons, a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone system, or a substitution of the chloro group.

The reactivity of 3-chloro-o-benzoquinone with various nucleophiles is diverse and mechanistically complex.

Amines : Primary and secondary amines readily react with the carbonyl groups of aldehydes and ketones in acid-catalyzed, reversible reactions. unizin.orgpressbooks.pub Primary amines (RNH₂) add to form imines (Schiff bases), where the C=O group is replaced by a C=N-R group. pressbooks.publibretexts.org Secondary amines (R₂NH) react to form enamines, where a new C=C bond is formed adjacent to the carbon that was part of the carbonyl. pressbooks.publibretexts.org The mechanism involves nucleophilic addition to a carbonyl carbon to form a tetrahedral carbinolamine intermediate, which then dehydrates to yield the final product. unizin.orglibretexts.org In addition to carbonyl attack, amines can also potentially undergo Michael addition to the quinone ring.

Thiols : The reaction with thiols is particularly complex. Studies on chloro-substituted p-benzoquinones reacting with nitrobenzenethiol (NBT) show a mechanism involving an initial Michael addition followed by a vinylic substitution of the chlorine atom. nih.gov The chlorine substituent acts as an electron-withdrawing group, activating the quinone ring towards nucleophilic attack. nih.gov However, for o-quinones, the regiochemistry of thiol addition often leads to C-5 linked adducts, which is contrary to the C-6 adducts formed with other nucleophiles. nih.gov This has led to the proposal of a radical-based mechanism rather than a simple nucleophilic addition. nih.gov

Organometallics : Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles and strong bases. msu.eduyoutube.com Their primary reaction with 3-chloro-o-benzoquinone would be a 1,2-nucleophilic addition to the carbonyl carbons, forming tertiary alcohols upon workup. msu.edu Due to their high reactivity, these reagents are generally not compatible with acidic protons, and their strong basicity can lead to side reactions like deprotonation if acidic sites are available. youtube.com The choice of solvent is crucial, as protic solvents like water or alcohols would destroy the organometallic reagent in an acid-base reaction. youtube.com

| Nucleophile | Primary Reaction Pathway(s) | Key Intermediates | Notes |

|---|---|---|---|

| Primary Amines (RNH₂) | Nucleophilic addition to C=O | Carbinolamine, Iminium ion | Forms Imines (Schiff bases). unizin.orglibretexts.org |

| Secondary Amines (R₂NH) | Nucleophilic addition to C=O | Carbinolamine, Iminium ion | Forms Enamines. pressbooks.publibretexts.org |

| Thiols (RSH) | Michael Addition, Vinylic Substitution, Radical Addition | Thiolate, Semiquinone radical, Thiyl radical | Complex regiochemistry; may involve radical pathways. nih.govnih.gov |

| Organometallics (R-Li, R-MgX) | Nucleophilic addition to C=O | Alkoxide | Highly reactive; sensitive to protic solvents. msu.edu |

The hydrolysis of quinones involves the nucleophilic attack of water or hydroxide (B78521) ions on the quinone ring. For 3-chloro-o-benzoquinone, this process would lead to the formation of substituted catechols, such as 3-chloro-5-hydroxy-catechol, through a series of addition and oxidation/reduction steps. The electron-withdrawing chloro substituent is expected to enhance the rate of nucleophilic attack compared to unsubstituted o-benzoquinone.

The reaction rate is highly dependent on pH. Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the ring. Under basic conditions, the more potent nucleophile, hydroxide (OH⁻), is present, which also accelerates the reaction. While specific kinetic parameters for the hydrolysis of 3-chloro-o-benzoquinone are not extensively documented in the available literature, studies on related compounds show that such reactions can be monitored using techniques like stopped-flow spectroscopy to determine rate constants. nih.gov The hydrolysis can be complex, potentially leading to a mixture of hydroxylated and rearranged products.

There is growing evidence that radical intermediates play a crucial role in what are traditionally considered nucleophilic reactions of quinones. This is particularly true for reactions involving thiols. nih.govnih.gov The anomalous regiochemistry observed in the addition of thiols to o-quinones can be explained by a radical chain mechanism initiated by a single-electron transfer (SET) from the thiol (or thiolate) to the quinone. nih.gov

This SET event generates a semiquinone radical anion and a thiyl radical. nih.gov The thiyl radical then adds to the quinone ring, a pathway for which DFT calculations have correctly predicted the observed regiochemistry. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy studies on the reaction of chloro-substituted benzoquinones have detected radical signals, and the intensity of these signals correlates with the reaction rate constants, supporting the involvement of radical species. nih.gov The presence of NBT was found to quench the EPR signal, suggesting that while radicals are formed, the dominant productive pathway remains Michael addition in that specific system. nih.gov Nevertheless, the formation of transient radical species like the semiquinone anion is a key feature of quinone chemistry. acs.org

Electrophilic and Radical Pathways of 3-chloro-o-Benzoquinone

As an electron-deficient molecule, 3-chloro-o-benzoquinone is a potent electrophile, and its primary mode of reactivity involves being attacked by nucleophiles or undergoing reduction. True electrophilic attack on the quinone ring is energetically unfavorable. However, the compound is highly reactive in radical pathways.

Radical reactions can proceed through several mechanisms, including the addition of a radical to the quinone or an electron transfer event.

Radical Addition : Radicals of various types (alkyl, hydroxyalkyl, etc.) can add to the C=C or C=O bonds of the quinone ring. For example, pulse radiolysis studies in aqueous solutions have shown that hydroxyl radicals (•OH) add to p-benzoquinone with a very high rate constant (k = 6.6 × 10⁹ dm³ mol⁻¹ s⁻¹). rsc.org This addition leads to a hydroxycyclohexadienyl-type radical, which can subsequently undergo further reactions like oxidation. Similarly, alkyl radicals, such as those generated under borono-Minisci conditions, have been shown to add to benzoquinone, enabling C-H alkylation. nih.gov

Electron Transfer : A radical can act as a reducing agent, transferring an electron to the quinone to form the semiquinone radical anion. Conversely, a radical with strong oxidizing properties can abstract an electron from the quinone, generating a benzoquinone radical cation. The semiquinone radical is a key intermediate in many biological and chemical processes and can be readily detected by its characteristic absorption spectrum. nih.gov

Mechanistic Studies of Hydride Abstraction Processes

Hydride abstraction by quinones is a fundamental process in both chemical and biological systems. While specific mechanistic studies on 3-chloro-o-benzoquinone are not extensively documented, the general mechanisms of hydride abstraction by quinones, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), have been well-established and can be extrapolated to understand the reactivity of its 3-chloro-o-benzoquinone counterpart.

The process is believed to proceed through a one-step hydride transfer, although stepwise mechanisms involving single-electron transfer (SET) followed by proton transfer have also been proposed, particularly for substrates with low oxidation potentials. The presence of the electron-withdrawing chloro group on the 3-chloro-o-benzoquinone ring is expected to enhance its electrophilicity, thereby increasing its hydride abstracting ability compared to the unsubstituted o-benzoquinone.

Kinetic studies on related quinones have shown that the rates of hydride abstraction are significantly influenced by the nature of the hydride donor and the solvent. For instance, the reaction rates are generally higher in polar solvents that can stabilize the resulting carbocation and the hydroquinone anion.

Table 1: Proposed Mechanistic Pathways for Hydride Abstraction by 3-chloro-o-Benzoquinone

| Mechanistic Pathway | Description | Key Intermediates | Influencing Factors |

| Concerted Hydride Transfer | A single transition state where the hydride is directly transferred from the donor to the quinone. | Hydride-bridged transition state | Nature of hydride donor, Solvent polarity |

| Stepwise (SET-PT) | Initial single-electron transfer from the donor to the quinone, followed by proton transfer. | Radical cation of the donor, Semiquinone radical anion | Oxidation potential of the donor, Redox potential of the quinone |

Halogenation and Aminohalogenation Reaction Mechanisms

The halogenation and aminohalogenation of o-benzoquinones provide access to a variety of functionalized catechols and their derivatives, which are valuable building blocks in organic synthesis. The electronic nature of 3-chloro-o-benzoquinone, with its electron-deficient double bonds, makes it susceptible to nucleophilic addition reactions, which are often the initial steps in these transformations.

Halogenation:

The halogenation of 3-chloro-o-benzoquinone is expected to proceed via a Michael-type addition of a halide ion to one of the electrophilic carbon atoms of the quinone ring. This initial addition would lead to the formation of an enolate intermediate, which can then tautomerize to the corresponding halogenated catechol. The regioselectivity of the halogenation is influenced by both electronic and steric factors. The presence of the chloro substituent at the 3-position will direct the incoming nucleophile to the C5 or C6 position to minimize steric hindrance and electronic repulsion.

Aminohalogenation:

Aminohalogenation introduces both an amino and a halogen group across a double bond. For 3-chloro-o-benzoquinone, this transformation can be envisioned to occur through a stepwise mechanism. The reaction would likely be initiated by the nucleophilic attack of an amine on the quinone ring, followed by the trapping of the resulting enolate with a halogen source. Catalytic methods, potentially involving transition metals, could offer control over the regioselectivity and stereoselectivity of the addition. A proposed mechanism involves the formation of a chloronium intermediate, which then undergoes nucleophilic attack by the amine.

Table 2: Mechanistic Overview of Halogenation and Aminohalogenation of 3-chloro-o-Benzoquinone

| Reaction Type | Initiating Step | Key Intermediate(s) | Factors Influencing Regioselectivity |

| Halogenation | Nucleophilic attack by halide | Enolate, Halogenated catechol | Electronic effects of the chloro group, Steric hindrance |

| Aminohalogenation | Nucleophilic attack by amine or formation of halonium ion | Enolate, Halonium ion | Nature of the amine and halogen source, Catalyst |

Photoredox Catalysis Initiated Transformations and their Mechanistic Context

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. Quinones, including 3-chloro-o-benzoquinone, can participate in photoredox cycles as either photosensitizers or substrates.

When acting as a photosensitizer, 3-chloro-o-benzoquinone can be excited by visible light to a higher energy state. In this excited state, it can engage in single-electron transfer (SET) processes with a suitable substrate, initiating a radical cascade. The electron-withdrawing nature of the chloro group would influence the redox potentials of the quinone, making it a potentially more potent photooxidant.

Alternatively, 3-chloro-o-benzoquinone can act as a substrate in photoredox-catalyzed reactions. For example, it could undergo radical addition reactions where a photochemically generated radical adds to one of the double bonds of the quinone ring. The resulting radical intermediate could then be further transformed to the final product.

Mechanistic investigations of such transformations often involve techniques like cyclic voltammetry to determine redox potentials, and transient absorption spectroscopy to observe the excited states and radical intermediates.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Quinone Reactivity

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred in a concerted or stepwise manner. PCET plays a crucial role in the redox chemistry of quinones, including 3-chloro-o-benzoquinone. The reduction of a quinone to a hydroquinone involves the transfer of two electrons and two protons.

The mechanism of PCET can be either concerted (CPET), where the electron and proton are transferred in a single kinetic step, or stepwise, with either electron transfer preceding proton transfer (ETPT) or proton transfer preceding electron transfer (PTET). The operative mechanism is highly dependent on the reaction conditions, including the pH of the medium, the nature of the proton donor/acceptor, and the redox potentials of the species involved.

For 3-chloro-o-benzoquinone, the presence of the chloro-substituent will affect the pKa of the corresponding hydroquinone and the redox potential of the quinone/semiquinone and semiquinone/hydroquinone couples. These thermodynamic parameters are critical in determining the favored PCET pathway. For instance, a lower pKa of the hydroquinone could favor a PTET mechanism, while a higher reduction potential of the quinone would facilitate the initial electron transfer in an ETPT pathway.

The study of PCET in quinone systems is essential for understanding their roles in biological energy conversion and for the design of new electrocatalysts and redox-active materials.

Table 3: Possible PCET Pathways in the Reduction of 3-chloro-o-Benzoquinone

| PCET Pathway | Description | Determining Factors |

| Concerted (CPET) | Electron and proton transfer occur in a single elementary step. | H-bonding environment, Solvent reorganization energy |

| Stepwise (ETPT) | Initial electron transfer to form a semiquinone radical anion, followed by protonation. | Reduction potential of the quinone, pKa of the protonated semiquinone |

| Stepwise (PTET) | Initial protonation of the quinone, followed by electron transfer. | pKa of the quinone, Oxidation potential of the protonated quinone |

Applications of 3 Chloro O Benzoquinone As a Key Reagent in Advanced Organic Synthesis

Catalytic and Stoichiometric Roles in Dehydrogenation and Oxidation Processes

While highly substituted quinones like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are renowned for their dehydrogenating capabilities, o-quinones, including the 3-chloro derivative, also function as effective oxidants in various transformations. Their efficacy stems from their high reduction potentials, enabling them to accept either a hydride equivalent or two electrons and two protons to form the corresponding hydroquinone (B1673460).

In a stoichiometric capacity, 3-chloro-o-benzoquinone can be employed for the dehydrogenation of substrates such as tetrahydroquinolines to furnish the corresponding aromatic quinolines. acs.orgnih.govorganic-chemistry.org This type of reaction is crucial in the synthesis of nitrogen-containing heteroaromatics, which are prevalent in pharmaceuticals and natural products. The mechanism of such dehydrogenations is generally believed to proceed via a hydride transfer from the substrate to the quinone, followed by proton transfer to yield the aromatized product and the hydroquinone.

The oxidizing power of substituted o-quinones also extends to the oxidation of alcohols. While specific studies focusing solely on 3-chloro-o-benzoquinone are not extensively detailed in readily available literature, the general reactivity of quinones allows for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. chemistryviews.orglibretexts.orgyoutube.commsu.edu The reaction conditions typically involve heating the alcohol with a stoichiometric amount of the quinone.

Utility as a Building Block in Complex Molecule and Heterocycle Synthesis

Beyond its role as an oxidant, the true versatility of 3-chloro-o-benzoquinone lies in its application as a building block for intricate molecular frameworks. Its two carbonyl groups and two carbon-carbon double bonds provide multiple sites for reactivity, particularly in cycloaddition and condensation reactions.

Construction of Polycyclic Aromatic and Heteroaromatic Systems

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings, and o-benzoquinones are excellent dienophiles in these [4+2] cycloadditions. wikipedia.orgmasterorganicchemistry.com For a mono-substituted derivative like 3-chloro-o-benzoquinone, the reaction with a conjugated diene is regioselective. The electron-withdrawing nature of the chloro and carbonyl groups makes the C4-C5 double bond more electron-deficient and the C5-C6 double bond less sterically hindered. Consequently, in reactions with acyclic dienes, cycloaddition occurs preferentially at the less hindered C5-C6 double bond. rsc.org

The initial Diels-Alder adduct, a substituted cyclohexene (B86901) derivative, can often be readily aromatized, either spontaneously or upon treatment with a dehydrogenating agent, to yield polycyclic aromatic compounds. For example, the reaction of 3-chloro-o-benzoquinone with a simple diene like 1,3-butadiene (B125203) would be expected to yield a chloro-substituted dihydronaphthalene-dione, which can then be aromatized to the corresponding naphthoquinone. This strategy provides a powerful route to functionalized naphthalene (B1677914) and anthracene (B1667546) core structures.

Below is a representative table of potential Diels-Alder reactions involving 3-chloro-o-benzoquinone, illustrating its utility in generating polycyclic systems.

| Diene | Expected Product (after aromatization) | Polycyclic System |

| 1,3-Butadiene | 5-Chloro-1,4-naphthoquinone | Naphthalene |

| 2-Methyl-1,3-butadiene (Isoprene) | 5-Chloro-7-methyl-1,4-naphthoquinone | Naphthalene |

| (E)-1,3-Pentadiene | 5-Chloro-8-methyl-1,4-naphthoquinone | Naphthalene |

| 2,3-Dimethyl-1,3-butadiene | 5-Chloro-6,7-dimethyl-1,4-naphthoquinone | Naphthalene |

This table is illustrative of the expected regiochemical outcomes based on established principles of Diels-Alder reactions with substituted o-benzoquinones.

Synthetic Routes to Nitrogen- and Oxygen-Containing Heterocyclic Scaffolds

The electrophilic nature of the carbonyl carbons and the vinylic carbons of 3-chloro-o-benzoquinone makes it an excellent substrate for reactions with nucleophiles, providing direct routes to various heterocyclic systems.

Nitrogen-Containing Heterocycles: The reaction of o-benzoquinones with primary aromatic amines, such as anilines, is a classical method for the synthesis of phenoxazines. nih.govacs.orgresearchgate.net In the case of 3-chloro-o-benzoquinone, condensation with an o-aminophenol would proceed via initial nucleophilic attack of the amino group, followed by cyclization and dehydration to afford a chloro-substituted dibenzo[b,e] nih.govstudy.comoxazine, more commonly known as a phenoxazine (B87303). This scaffold is of significant interest due to its presence in various dyes and biologically active molecules. nih.gov

Oxygen-Containing Heterocycles: 3-chloro-o-benzoquinone can also serve as a precursor to oxygen-containing heterocycles like benzodioxanes. For instance, hetero-Diels-Alder reactions with electron-rich dienes can lead to the formation of benzodioxin adducts. tsijournals.com These reactions often proceed through a two-step mechanism involving an initial [4+2] cycloaddition followed by a sigmatropic rearrangement.

The following table summarizes the synthesis of key heterocyclic scaffolds from 3-chloro-o-benzoquinone.

| Nucleophile/Reagent | Resulting Heterocyclic Scaffold |

| o-Aminophenol | Phenoxazine |

| Electron-rich dienes | Benzodioxane |

Strategic Application in the Synthesis of Natural Product Cores and Analogues

While direct applications of 3-chloro-o-benzoquinone in the total synthesis of specific natural products are not prominently documented, its utility as a building block for core scaffolds found in nature is evident. Many natural products contain quinone, naphthoquinone, or phenoxazine moieties. rsc.orgnih.gov The synthetic strategies described above, particularly the Diels-Alder and condensation reactions, provide access to these fundamental structures.

For instance, the synthesis of functionalized naphthoquinones via the Diels-Alder reaction of 3-chloro-o-benzoquinone can serve as a starting point for the elaboration of more complex natural products like those in the ansamycin (B12435341) family or various fungal metabolites. Similarly, the phenoxazine core is a key structural element in actinomycin (B1170597) D, a potent anticancer agent. The ability to construct these core structures efficiently using 3-chloro-o-benzoquinone highlights its strategic importance in synthetic programs targeting these and other biologically active molecules.

Intermediate in the Synthesis of Advanced Organic Materials

The reactivity of 3-chloro-o-benzoquinone also positions it as a valuable intermediate in the synthesis of precursors for advanced organic materials. The polycyclic aromatic and heteroaromatic systems that can be constructed from this reagent are often the core components of organic semiconductors, dyes, and pigments. researchgate.net

For example, the synthesis of substituted phenoxazines can lead to the development of new dyes and fluorescent probes, as the extended π-system of the phenoxazine scaffold often imparts desirable photophysical properties. researchgate.net Furthermore, the controlled construction of polycyclic aromatic hydrocarbons through Diels-Alder reactions can furnish molecules that serve as building blocks for larger, π-conjugated systems used in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The functional handles present on the molecules derived from 3-chloro-o-benzoquinone, such as the chloro group, can be further modified to tune the electronic properties of the final material or to facilitate polymerization.

Computational and Theoretical Studies on the Reactivity and Electronic Structure of 3 Chloro O Benzoquinone

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. By approximating the electron density of a molecule, DFT can accurately calculate its geometric structure and energy, making it possible to map out entire reaction pathways. For 3-chloro-o-benzoquinone, DFT is instrumental in exploring its interactions with other molecules, particularly nucleophiles, which are characteristic reactions for electron-deficient quinone systems.

The reaction of an o-quinone with a nucleophile can proceed through several pathways, including Michael-type additions. DFT calculations allow for the precise location and characterization of the stationary points along these reaction coordinates, namely the intermediates and the transition states that connect them.

In a typical nucleophilic addition to 3-chloro-o-benzoquinone, the reaction would likely initiate with the formation of a pre-reaction complex, where the nucleophile and the quinone are held together by weak intermolecular forces. The subsequent step involves the attack of the nucleophile on one of the electrophilic carbon atoms of the quinone ring. DFT calculations on analogous systems, such as the reaction of tetrachloro-o-benzoquinone with hydrogen peroxide, have shown that this nucleophilic attack leads to the formation of an unstable intermediate. researchgate.net For 3-chloro-o-benzoquinone, the attack could theoretically occur at several positions, but is sterically and electronically directed. The transition state (TS) for this step is characterized by the partial formation of the new bond between the nucleophile and the quinone carbon. This is a first-order saddle point on the potential energy surface, possessing a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. ucsb.edugithub.io Following the transition state, a distinct reaction intermediate, such as a zwitterionic adduct or a more stable hydroquinone (B1673460) after proton transfer, would be formed.

Table 1: Illustrative Geometrical Parameters (in Å) of a Characterized Transition State for Nucleophilic Attack on 3-chloro-o-Benzoquinone (Theoretical Model)

| Parameter | Reactant Complex | Transition State (TS) | Intermediate |

| C-Nu Distance | >3.00 | ~2.15 | ~1.45 |

| C=O Bond Length | ~1.22 | ~1.28 | ~1.35 |

| C-Cl Bond Length | ~1.73 | ~1.73 | ~1.74 |

Note: This table presents hypothetical data based on established principles of transition state theory for quinone systems to illustrate the expected structural changes.

A primary outcome of DFT investigations is the determination of the potential energy surface for a reaction, which provides a quantitative measure of the reaction's feasibility. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile can be constructed. The difference in energy between the reactants and the transition state defines the activation barrier (ΔE‡), a critical parameter that governs the reaction rate.

Table 2: Hypothetical Energy Profile for the Reaction of 3-chloro-o-Benzoquinone with a Generic Nucleophile (NuH)

| Species | Relative Energy (kcal/mol) |

| Reactants (Quinone + NuH) | 0.0 |

| Transition State 1 (TS1) | +15.5 |

| Intermediate 1 | -5.2 |

| Transition State 2 (TS2) | +8.1 |

| Products | -20.7 |

Note: The values in this table are illustrative and represent a plausible energy profile for a multi-step reaction mechanism, highlighting the activation barriers and thermodynamic stability of intermediates and products.

Quantum Chemical Analysis of Electronic Properties and Reactivity Descriptors

Beyond mapping reaction pathways, quantum chemical calculations provide deep insights into the intrinsic electronic properties of a molecule that govern its reactivity. For 3-chloro-o-benzoquinone, understanding its electronic structure is key to rationalizing its behavior as an electrophile.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In reactions where 3-chloro-o-benzoquinone acts as an electrophile, the key interaction is between its LUMO and the HOMO of the nucleophile. wikipedia.orgacs.org

The energy and spatial distribution of the LUMO are of paramount importance. The electron-withdrawing nature of the two carbonyl groups and the chlorine atom significantly lowers the energy of the LUMO of 3-chloro-o-benzoquinone, making it a strong electron acceptor. A lower LUMO energy corresponds to a smaller HOMO-LUMO gap with most nucleophiles, leading to a stronger stabilizing interaction and a more favorable reaction. smu.edu Quantum chemical calculations can precisely determine the energies of these orbitals and visualize their distribution, identifying the most likely sites for nucleophilic attack (i.e., where the LUMO has the largest lobes). For substituted quinones, the LUMO is typically localized on the carbon-carbon double bonds and the carbonyl carbons of the quinone ring.

Table 3: Predicted Frontier Molecular Orbital Energies (in eV) for o-Benzoquinone and its 3-chloro Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| o-Benzoquinone | -6.85 | -2.90 | 3.95 |

| 3-chloro-o-Benzoquinone | -7.10 | -3.25 | 3.85 |

Note: This table contains theoretical values calculated to illustrate the expected electronic effect of the chloro substituent. A lower LUMO energy and a smaller gap indicate higher electrophilicity.

The distribution of electron density within 3-chloro-o-benzoquinone is highly polarized. The electronegative oxygen and chlorine atoms pull electron density away from the carbon skeleton. This charge distribution can be quantified using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP), which maps regions of positive (electron-poor) and negative (electron-rich) potential. The MEP would show significant positive potential around the carbonyl carbons and the carbon atoms of the double bonds, confirming their electrophilic character.

To provide a more quantitative scale of reactivity, conceptual DFT introduces reactivity descriptors. The global electrophilicity index (ω) is one such descriptor, which measures the stabilization in energy when a system acquires additional electronic charge from its environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. Due to the inductive effect of the chlorine atom, it is predicted that 3-chloro-o-benzoquinone would possess a higher electrophilicity index than unsubstituted o-benzoquinone.

Table 4: Theoretical Reactivity Descriptors for Substituted o-Benzoquinones

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| o-Benzoquinone | -4.88 | 1.98 | 6.02 |

| 3-chloro-o-Benzoquinone | -5.18 | 1.93 | 6.94 |

Note: These values are illustrative, calculated from the HOMO/LUMO energies in Table 3 using the approximations μ ≈ (EHOMO+ELUMO)/2 and η ≈ (ELUMO-EHOMO)/2. The higher ω value for the chlorinated species signifies its enhanced electrophilic character.

Molecular Dynamics Simulations for Kinetic and Mechanistic Insights

While DFT calculations on stationary points provide a static picture of a reaction, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic behavior of molecules. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a powerful lens to study reaction kinetics and the influence of the environment, such as solvent effects.

For a reaction involving 3-chloro-o-benzoquinone, an MD simulation would typically place the quinone and a reactant molecule (e.g., a nucleophile) in a "box" filled with explicit solvent molecules. The simulation would then track the trajectories of all atoms over a period of nanoseconds or longer.

Such simulations can provide crucial insights that complement static DFT calculations:

Solvation Effects: MD can reveal how solvent molecules arrange around the reactants, stabilize transition states, and participate in the reaction mechanism (e.g., through proton relays).

Conformational Sampling: It allows for the exploration of different reactant conformations and orientations, identifying the productive encounters that lead to a reaction.

Free Energy Profiles: Using advanced techniques like umbrella sampling or metadynamics, MD simulations can be used to calculate the potential of mean force (PMF) along a reaction coordinate, yielding a free energy profile that includes entropic and solvent contributions, which are often neglected in simple DFT energy profiles.

Kinetic Information: By analyzing the frequency of reactive events in the simulation, it is possible, in principle, to estimate reaction rate constants, although this often requires specialized simulation techniques for reactions with significant activation barriers.

Table 5: Potential Insights from Molecular Dynamics Simulations of 3-chloro-o-Benzoquinone Reactions

| Simulation Output | Mechanistic/Kinetic Insight |

| Radial Distribution Functions | Provides detailed information on the solvation shell structure around the quinone's carbonyl and chloro groups. |

| Root Mean Square Deviation (RMSD) | Tracks the stability and conformational changes of reactants and intermediates over time. |

| Hydrogen Bond Analysis | Quantifies the role of solvent or protic nucleophiles in stabilizing charged intermediates or transition states. |

| Potential of Mean Force (PMF) | Determines the free energy barrier of the reaction in solution, providing a more accurate picture of reaction kinetics. |

While no specific MD studies on 3-chloro-o-benzoquinone have been reported, the methodology holds significant promise for elucidating the complex interplay of factors that govern its reactivity in a condensed-phase environment.

Distortion/Interaction Analysis for Understanding Reactivity Selectivity

Computational chemistry provides powerful tools for dissecting the components of a reaction's activation barrier, offering deep insights into the factors that govern chemical reactivity and selectivity. One such tool is the Activation Strain Model (ASM), also known as the Distortion/Interaction Model. wikipedia.orgnih.gov This model is instrumental in understanding why certain reaction pathways are favored over others by deconstructing the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡). rsc.orgnih.gov

The fundamental principle of the ASM is expressed in the equation: ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ), where the potential energy surface along the reaction coordinate (ζ) is the sum of the strain energy and the interaction energy. rsc.org

Activation Strain (ΔE_strain): This component represents the energy required to deform the reactants from their stable ground-state geometries into the specific geometries they adopt at the transition state. nih.govresearchgate.net This energy is invariably positive (destabilizing) as it involves stretching or bending bonds and altering angles away from their optimal states. wikipedia.org

Interaction Energy (ΔE_int): This term accounts for the actual electronic interactions between the two distorted reactant molecules as they approach each other. It includes stabilizing factors like electrostatic and orbital interactions (e.g., HOMO-LUMO interactions) as well as destabilizing Pauli repulsion between occupied orbitals. nih.gov

The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing strain energy required to deform the molecules. nih.govresearchgate.net By analyzing how these two components change along different potential reaction pathways, researchers can elucidate the origins of reaction barriers and regioselectivity.

Elucidation of Substituent Effects on Reactivity via Theoretical Calculations

The reactivity of the o-benzoquinone ring is highly sensitive to the electronic nature of its substituents. Theoretical calculations are crucial for elucidating how these substituents modulate the electronic structure and, consequently, the chemical reactivity of the molecule. The chlorine atom in 3-chloro-o-benzoquinone serves as a powerful electron-withdrawing group primarily through its inductive effect, which significantly enhances the electrophilicity of the quinone ring.

Computational studies have consistently shown that electron-withdrawing substituents activate the benzoquinone core towards nucleophilic attack. nih.gov The chlorine atom pulls electron density away from the ring carbons, increasing their partial positive charge and making them more attractive to nucleophiles. This effect can be quantified through various calculated parameters. One such parameter is the electron affinity (EA), which measures the energy released when a molecule accepts an electron. Density Functional Theory (DFT) calculations have shown that chloro-substituted p-benzoquinones have higher electron affinities than their unsubstituted or alkyl-substituted counterparts, confirming their enhanced ability to accept electrons and act as electrophiles. acs.org This increased electrophilicity translates directly to higher reactivity in reactions like Michael additions. nih.gov

Experimental studies, supported by theoretical analysis, have demonstrated a clear hierarchy in reactivity based on the substituent. The rate constants for the reaction of various benzoquinone derivatives with a thiol nucleophile (nitrobenzenethiol) show that chlorine-substituted variants are significantly more reactive than those with electron-donating groups. nih.gov

Below is an interactive data table summarizing the pseudo-first-order rate constants (k) for the reaction of different substituted 1,4-benzoquinones, illustrating the activating effect of the chloro substituent compared to deactivating alkyl groups. nih.gov

| Compound | Substituent(s) | Substituent Effect | Rate Constant (k) at pH 7.4 (s⁻¹) |

| Benzoquinone (BQ) | None | Reference | 1730 |

| Methylbenzoquinone (MBQ) | -CH₃ | Electron-Donating (Deactivating) | 13 |

| 2,6-Dimethylbenzoquinone (DMBQ) | 2,6-di-CH₃ | Electron-Donating (Deactivating) | 0.4 |

| tert-Butylbenzoquinone (tBBQ) | -C(CH₃)₃ | Electron-Donating (Deactivating) | 1.05 |

| Chlorobenzoquinone (CBQ) | -Cl | Electron-Withdrawing (Activating) | 1710 |

| 2,5-Dichlorobenzoquinone (2,5-DCBQ) | 2,5-di-Cl | Electron-Withdrawing (Activating) | 1,000,000 |

| 2,6-Dichlorobenzoquinone (2,6-DCBQ) | 2,6-di-Cl | Electron-Withdrawing (Activating) | 19,000 |

Data sourced from Ishola, T. O., et al. (2013). nih.gov

As the data illustrates, chlorobenzoquinone (CBQ) has a reactivity comparable to the parent benzoquinone, while the introduction of a second chlorine atom (as in 2,5-DCBQ and 2,6-DCBQ) dramatically increases the reaction rate by orders of magnitude. nih.gov In contrast, electron-donating methyl and tert-butyl groups significantly decrease the reaction rate. nih.gov

Theoretical calculations can further predict the regioselectivity of such reactions. For 3-chloro-o-benzoquinone, the chlorine substituent and the two carbonyl groups create a complex electronic landscape. DFT calculations of the transition states for nucleophilic attack at each of the possible carbon positions can reveal the lowest energy pathway, thereby predicting the major product isomer. These models account for the interplay of inductive effects, resonance, and steric hindrance to provide a comprehensive picture of the molecule's reactivity.

Synthesis and Mechanistic Implications of Derivatives and Analogs of 3 Chloro O Benzoquinone

Systematic Synthesis of Halogenated o-Benzoquinone Isomers and Related Analogs

The synthesis of halogenated o-benzoquinones, including 3-chloro-o-benzoquinone, is most commonly achieved through the oxidation of corresponding substituted catechols (1,2-dihydroxybenzenes). This method provides a direct and relatively efficient pathway to the desired quinone structure. The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation or side reactions.

Commonly employed oxidizing agents for this transformation include ceric ammonium (B1175870) nitrate (B79036) (CAN), silver(I) oxide (Ag₂O), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is typically carried out in an organic solvent, such as acetonitrile (B52724) or dichloromethane (B109758), under mild conditions. For instance, the synthesis of 3-chloro-o-benzoquinone proceeds via the oxidation of 3-chlorocatechol (B1204754). The electron-withdrawing nature of the chlorine atom can influence the oxidation potential of the catechol precursor, sometimes necessitating adjustments to the reaction conditions compared to the synthesis of unsubstituted o-benzoquinone.

The systematic synthesis of various isomers and analogs involves selecting the appropriately substituted catechol as the starting material. This approach allows for precise control over the position and type of halogen substituent on the resulting o-benzoquinone ring. The stability of the final product can be a significant factor, as o-quinones are inherently reactive and can be prone to dimerization or polymerization, particularly those with electron-donating groups. Halogenated derivatives, however, often exhibit increased stability due to the inductive electron-withdrawing effects of the halogen atoms.

| o-Benzoquinone Derivative | Catechol Precursor | Typical Oxidizing Agent |

|---|---|---|

| 3-Chloro-o-benzoquinone | 3-Chlorocatechol | Silver(I) oxide (Ag₂O) |

| 4-Chloro-o-benzoquinone | 4-Chlorocatechol | Ceric ammonium nitrate (CAN) |

| 3,5-Dichloro-o-benzoquinone | 3,5-Dichlorocatechol | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Tetrachloro-o-benzoquinone | Tetrachlorocatechol (B74200) | Nitric acid |

| 3-Bromo-o-benzoquinone | 3-Bromocatechol | Silver(I) oxide (Ag₂O) |

| 4-Fluoro-o-benzoquinone | 4-Fluorocatechol | Ceric ammonium nitrate (CAN) |

Reactivity Profiles of Chlorinated Quinone Imines and o-Quinone Methides

Chlorinated o-quinone imines and o-quinone methides are highly reactive intermediates that serve as versatile building blocks in organic synthesis. nih.govnih.gov Their reactivity is largely dictated by the presence of both the quinonoid system and the electron-withdrawing chlorine atom, which enhances their electrophilic character.

Chlorinated Quinone Imines: o-Quinone imines are generated in situ, typically through the oxidation of o-aminophenols. ias.ac.inacs.org These species are transient and readily participate in various reactions, most notably as heterodienes in inverse-electron-demand Diels-Alder (IEDDA) reactions for the synthesis of nitrogen-containing heterocycles like 1,4-benzoxazines. acs.orgnih.gov They also act as potent Michael acceptors, undergoing 1,4-conjugate addition with a range of nucleophiles. The presence of a chlorine atom on the ring increases the positive charge on the carbon atoms of the C=C-C=N system, making the quinone imine even more susceptible to nucleophilic attack. ias.ac.in

Chlorinated o-Quinone Methides: o-Quinone methides are analogs of quinones where one carbonyl oxygen is replaced by a methylene (B1212753) group. nih.gov They are exceptionally reactive and unstable intermediates. nih.govmdpi.com Their chemistry is characterized by their role as powerful Michael acceptors, readily reacting with nucleophiles in a 1,6-addition fashion, which re-establishes aromaticity and provides a strong thermodynamic driving force for the reaction. nih.gov The introduction of a chlorine substituent further activates the quinonoid system, enhancing its reactivity toward even weak nucleophiles. This heightened reactivity makes chlorinated o-quinone methides valuable in the synthesis of complex natural products and other functionalized aromatic compounds.

| Reactive Intermediate | Generation Method | Characteristic Reactions | Influence of Chlorine Substituent |

|---|---|---|---|

| Chlorinated o-Quinone Imine | Oxidation of a chloro-substituted o-aminophenol | Inverse-electron-demand Diels-Alder (IEDDA), 1,4-Conjugate Addition | Enhances electrophilicity, increases reaction rate with nucleophiles and dienophiles |

| Chlorinated o-Quinone Methide | Oxidation of a chloro-substituted o-hydroxybenzyl alcohol or related precursor | 1,6-Michael Addition, Cycloadditions | Significantly increases reactivity towards nucleophiles, facilitates aromatization post-addition |

Structure-Reactivity Relationships in Functionalized o-Quinone Systems

The reactivity of o-quinones is fundamentally governed by their electronic structure. They are potent electrophiles and oxidants, and their chemistry is dominated by nucleophilic additions and redox processes. mdpi.com The introduction of functional groups, such as a chlorine atom, has a profound impact on these properties.

An electron-withdrawing substituent like chlorine enhances the electrophilic character of the o-quinone ring through a negative inductive effect (-I). This makes the quinone more susceptible to attack by nucleophiles. nih.gov The reactivity of substituted o-quinones towards nucleophiles is a key aspect of their chemical behavior. Nucleophilic attack can occur at several positions on the quinone ring, with the regioselectivity being influenced by both the nature of the nucleophile and the substitution pattern on the ring. Generally, o-quinones undergo Michael-type additions. mdpi.com

1,4-Addition: Many nucleophiles add to the C4 or C5 positions of the quinone ring.

1,6-Addition: Strong nucleophiles, such as thiols, often exhibit a preference for addition at the C6 position. mdpi.comnih.gov

The chlorine atom in 3-chloro-o-benzoquinone influences the regioselectivity of these additions. It activates the entire conjugated system, but its placement can sterically and electronically direct incoming nucleophiles. For instance, nucleophilic attack might be favored at the C6 position, away from the chlorine atom, or at the C4 position, which is electronically activated by the adjacent carbonyl and the chlorine substituent. Furthermore, the electron-withdrawing nature of chlorine increases the redox potential of the quinone, making it a stronger oxidizing agent compared to its unsubstituted counterpart. This heightened oxidizing ability is an important factor in its biological activity and its utility in chemical reactions. researchgate.net

| Substituent Type | Example | Effect on Electrophilicity | Effect on Redox Potential | Typical Impact on Reactivity |

|---|---|---|---|---|